6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide
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Description
Scientific Research Applications
Chemical Reactivity and Substitution Patterns
Research on diazepines, including compounds structurally related to 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide, has provided insights into their chemical reactivity and substitution patterns. For instance, studies on the bromination of 2,3-dihydro-1,4-diazepines reveal that bromination predominantly occurs at the 6-position, showcasing the compounds' reactivity towards electrophilic substitution. Such reactivity is crucial for further chemical modifications and applications in designing more complex molecules (Gorringe et al., 1969).
Synthetic Applications and Ligand Design
The 6-amino-6-methyl-1,4-diazepine framework, similar in structure to the compound , serves as a versatile ligand framework supporting the development of catalysts and other functional materials. Its ability to act as a neutral 6-electron ligand moiety suitable for cationic group 3 metal alkyl catalysts underlines its importance in synthetic chemistry and material science (Ge et al., 2006).
Properties
IUPAC Name |
6-bromo-7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2.BrH/c1-4-5(8)6(7(9,10)11)13-3-2-12-4;/h12H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIWPSLJLMMNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NCCN1)C(F)(F)F)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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